molecular formula C9H10O4 B153776 2,4-Dihydroxy-3,6-dimethylbenzoic acid CAS No. 4707-46-4

2,4-Dihydroxy-3,6-dimethylbenzoic acid

Cat. No. B153776
CAS RN: 4707-46-4
M. Wt: 182.17 g/mol
InChI Key: VHNLJRRECIZZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-3,6-dimethylbenzoic acid, also known as 3-methylorsellinic acid, is a dihydroxybenzoic acid that is functionally related to an o-orsellinic acid . It is a natural product found in Aspergillus silvaticus, Cladonia rangiferina, and other organisms .


Molecular Structure Analysis

The molecular formula of 2,4-Dihydroxy-3,6-dimethylbenzoic acid is C9H10O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 182.18 g/mol . The melting range is between 186 °C and 189 °C .

Scientific Research Applications

Synthesis of Organic Compounds

2,4-Dihydroxy-3,6-dimethylbenzoic acid: is utilized in the synthesis of various organic compounds due to its phenolic and carboxylic functional groups. These groups can undergo reactions such as esterification and etherification, making this compound a versatile building block in organic synthesis .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLJRRECIZZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352972
Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3,6-dimethylbenzoic acid

CAS RN

4707-46-4
Record name 3-Methylorsellinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4707-46-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxy-3,6-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxy-3,6-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dihydroxy-3,6-dimethylbenzoic acid
Reactant of Route 4
2,4-Dihydroxy-3,6-dimethylbenzoic acid
Reactant of Route 5
2,4-Dihydroxy-3,6-dimethylbenzoic acid
Reactant of Route 6
2,4-Dihydroxy-3,6-dimethylbenzoic acid

Q & A

Q1: What is the natural source of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and how is it produced?

A1: 2,4-Dihydroxy-3,6-dimethylbenzoic acid, also known as 3-methylorsellinic acid, has been isolated from the fungus Aspergillus terreus. Research suggests that this compound is biosynthesized within the fungus, with formate playing a crucial role in providing the methyl group at the C-3 position of the molecule.

Q2: Does 2,4-Dihydroxy-3,6-dimethylbenzoic acid exhibit any biological activity?

A2: Yes, 2,4-Dihydroxy-3,6-dimethylbenzoic acid has been identified as one of the compounds contributing to the antibacterial activity of metabolites extracted from the fungus Cephalosporium sp. AL031. It demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Q3: Has 2,4-Dihydroxy-3,6-dimethylbenzoic acid been found in other natural sources besides fungi?

A3: While the provided research focuses on fungal sources, 2,4-Dihydroxy-3,6-dimethylbenzoic acid was also identified as one of the volatile flavoring compounds present in fresh Iris rhizomes treated with biological technology. This suggests that its presence might extend beyond fungi and could be investigated in other plant species as well.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.